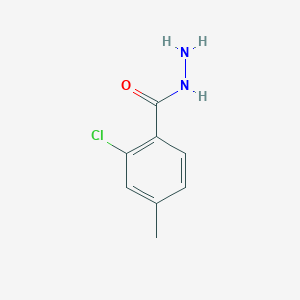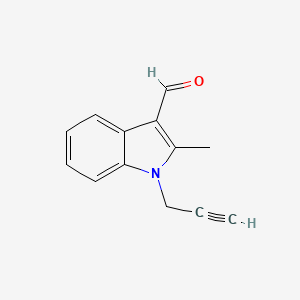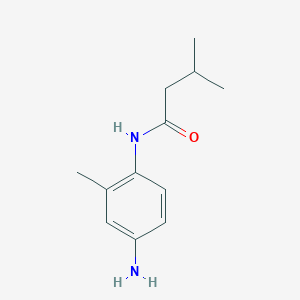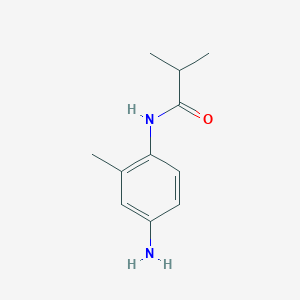
2,6-二氯-4-(三氟甲基)苯基肼
概述
描述
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .
Synthesis Analysis
POCl3 (0.5 g, 3.0 mmol) was added dropwise to an ice-cold stirred solution of hydrazone 5 (1.0 mmol) in dry DMF (4 mL), the reaction mixture was allowed to attain room temperature and then heated at 80 °C for 4 h .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is Cl2C6H2(CF3)NHNH2 . The molecular weight is 245.03 .Chemical Reactions Analysis
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives . It may also be used in the synthesis of following N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines .Physical And Chemical Properties Analysis
The melting point of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is 58-60 °C (lit.) . The predicted boiling point is 224.0±40.0 °C . The predicted density is 1.596±0.06 g/cm3 .科学研究应用
Synthesis of Pyrazole Derivatives
This compound can be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives . Pyrazole derivatives have been found to have significant applications in the pharmaceutical industry, with some acting as antibacterial, anti-inflammatory, antiparasitic, and antidiabetic drugs .
Synthesis of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) Hydrazines
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine can also be used in the synthesis of a variety of N-(2,6-dichloro-4-trifluoromethyl)phenyl-N′-(1-phenylethylidene) hydrazines . These compounds have potential applications in various fields of research.
Synthesis of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes
A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent . The structures of all the title compounds have been confirmed by elemental analysis, 1H-NMR and 13C-NMR .
Use in Pharmaceutical Industry
Due to the high electronegativity of fluorine and the high carbon-fluorine bond energy, trifluoromethyl-containing molecules have found considerable utilization in the agrochemical and pharmaceutical industries . For example, pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and analogs, are widely used phenylpyrazole insecticides .
Use in Agrochemical Industry
As mentioned above, trifluoromethyl-containing molecules have found considerable utilization in the agrochemical industry . This compound, due to its trifluoromethyl group, could potentially be used in the synthesis of agrochemicals.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
作用机制
Target of Action
It’s known that hydrazine derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative. It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . This suggests that the compound may act by forming covalent bonds with its targets, thereby modifying their structure and function .
Biochemical Pathways
It’s known that hydrazine derivatives can interfere with various biochemical pathways, often leading to the inhibition or activation of certain enzymes .
Pharmacokinetics
Like other hydrazine derivatives, it’s likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its chemical structure and known reactions, it’s likely to modify the function of its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. For instance, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature .
属性
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWOHMZNWQLFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350838 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
CAS RN |
86398-94-9 | |
| Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86398-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the research paper?
A1: The research paper [] details a novel process for preparing 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine. The significance lies in using a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene as starting materials. This approach offers a potentially more efficient and cost-effective route compared to using a single, purified isomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)